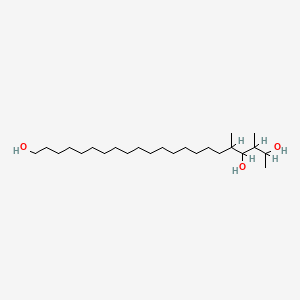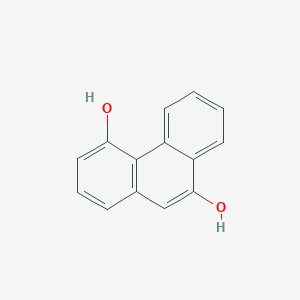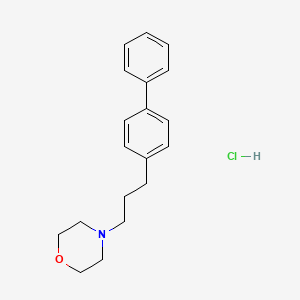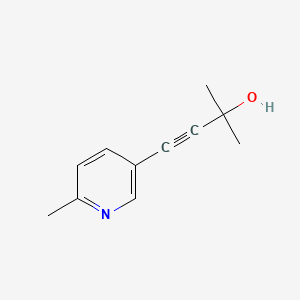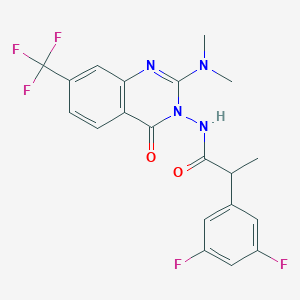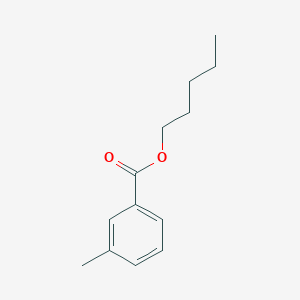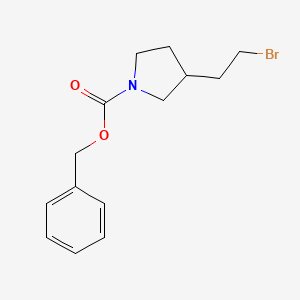
Benzyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom of the pyrrolidine ring, with a 2-bromoethyl substituent on the third carbon of the ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate typically involves the reaction of benzyl pyrrolidine-1-carboxylate with a bromoethylating agent. One common method is the aza-Michael induced ring closure (aza-MIRC) tandem reaction, where benzyl (2-bromoethyl)carbamate reacts with various Michael acceptors . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
化学反応の分析
Types of Reactions
Benzyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction:
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines and thiols for substitution reactions. Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) may be used for epoxidation reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyrrolidine derivatives.
科学的研究の応用
Benzyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents due to its structural features.
Biological Studies: It is used in studies involving enzyme-catalyzed reactions and the investigation of biological pathways.
作用機序
The mechanism of action of Benzyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate involves its interaction with various molecular targets. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, potentially affecting the function of enzymes and other proteins .
類似化合物との比較
Similar Compounds
Benzyl 3-pyrroline-1-carboxylate: This compound is structurally similar but lacks the bromoethyl group.
N-benzyloxycarbonyl 3-pyrroline: Another related compound with similar structural features.
Uniqueness
Benzyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and potential applications in organic synthesis and medicinal chemistry. This differentiates it from other pyrrolidine derivatives that may lack this functional group.
特性
分子式 |
C14H18BrNO2 |
|---|---|
分子量 |
312.20 g/mol |
IUPAC名 |
benzyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H18BrNO2/c15-8-6-12-7-9-16(10-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12H,6-11H2 |
InChIキー |
TUWZYKMTURTHKK-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC1CCBr)C(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



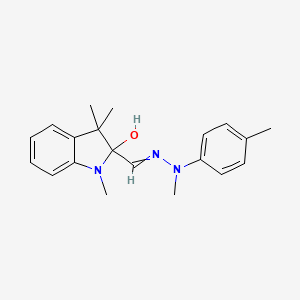
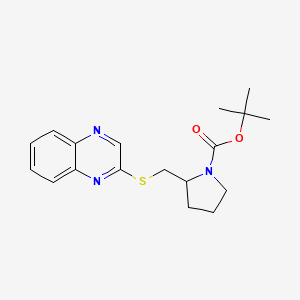
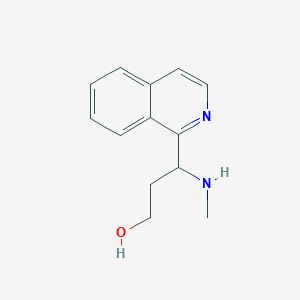
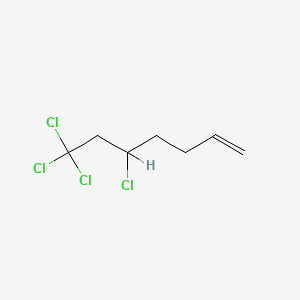
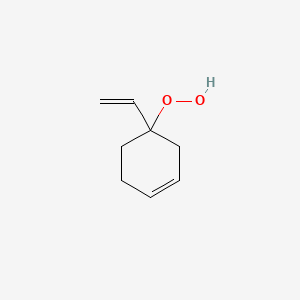
![(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl pentyl carbonate](/img/structure/B13961725.png)
